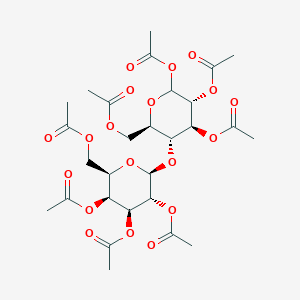
Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac” is a complex carbohydrate structure that includes multiple acetylated galactose and glucose units. This compound is part of a larger family of glycosylated molecules that play significant roles in various biological processes, including cell signaling, molecular recognition, and immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac” typically involves the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The reaction conditions often require the presence of metal ions such as manganese to stabilize the enzyme and enhance its activity .
Industrial Production Methods
Industrial production of this compound can be achieved through a combination of chemical and enzymatic methods. The chemical synthesis involves the protection and deprotection of hydroxyl groups, followed by glycosylation reactions. Enzymatic methods utilize glycosyltransferases to achieve high specificity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can occur at the acetyl groups, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acetyl groups can be substituted using nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system to study glycosylation reactions and the behavior of complex carbohydrates under different conditions .
Biology
In biological research, it is used to investigate cell signaling pathways and molecular recognition processes. It serves as a ligand for lectins and other carbohydrate-binding proteins .
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases .
Industry
In the industrial sector, it is used in the production of glycosylated products, such as vaccines and therapeutic proteins, where glycosylation is crucial for their efficacy and stability .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can trigger various cellular responses, including changes in cell adhesion, migration, and signaling pathways . The molecular targets include cell surface receptors and enzymes involved in glycosylation processes .
Comparison with Similar Compounds
Similar Compounds
Lactose: A disaccharide composed of galactose and glucose, commonly found in milk.
N-acetyllactosamine: A disaccharide consisting of galactose and N-acetylglucosamine, involved in cell recognition and signaling.
Uniqueness
The uniqueness of “Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac” lies in its multiple acetylated groups and the specific β1-4 glycosidic linkage, which confer distinct biological properties and interactions compared to other similar compounds .
Properties
Molecular Formula |
C28H38O19 |
|---|---|
Molecular Weight |
678.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27?,28+/m1/s1 |
InChI Key |
WOTQVEKSRLZRSX-CWLXKMOZSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


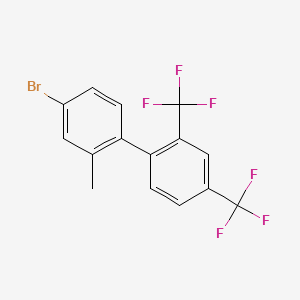
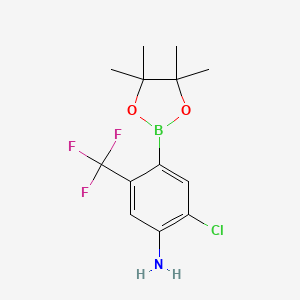
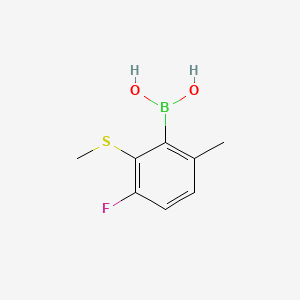
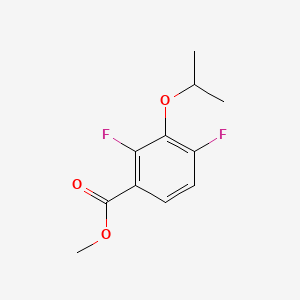
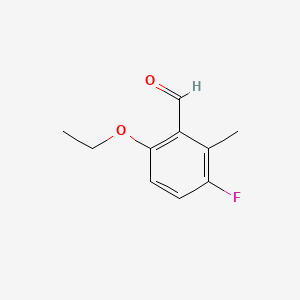

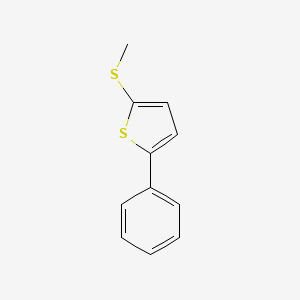
![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
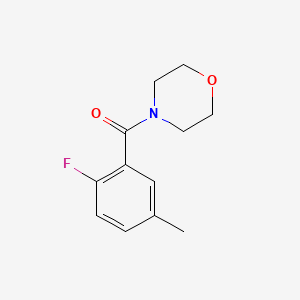
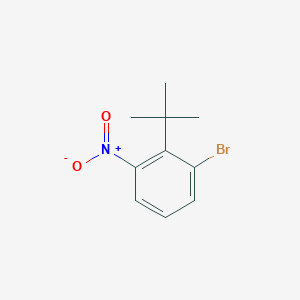

![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)

![4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B14025006.png)
